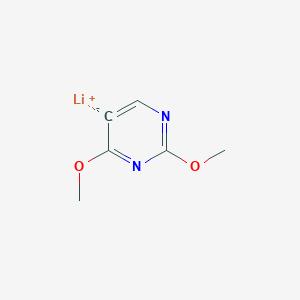
lithium;2,4-dimethoxy-5H-pyrimidin-5-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2,4-dimethoxy-5H-pyrimidin-5-ide is a compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,4-dimethoxy-5H-pyrimidin-5-ide typically involves the reaction of 2,4-dimethoxypyrimidine with a lithium reagent. One common method is the reaction of 2,4-dimethoxypyrimidine with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;2,4-dimethoxy-5H-pyrimidin-5-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the lithium atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrimidines.
Aplicaciones Científicas De Investigación
Lithium;2,4-dimethoxy-5H-pyrimidin-5-ide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to DNA and RNA due to its structural similarity to nucleotides.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of lithium;2,4-dimethoxy-5H-pyrimidin-5-ide involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors involved in cellular signaling pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxypyrimidine: A closely related compound with similar chemical properties.
5-Acetyl-4-aminopyrimidine: Another pyrimidine derivative with different functional groups.
Uniqueness
Its ability to undergo specific reactions and its potential use in various fields make it a compound of significant interest .
Propiedades
Número CAS |
62880-71-1 |
|---|---|
Fórmula molecular |
C6H7LiN2O2 |
Peso molecular |
146.1 g/mol |
Nombre IUPAC |
lithium;2,4-dimethoxy-5H-pyrimidin-5-ide |
InChI |
InChI=1S/C6H7N2O2.Li/c1-9-5-3-4-7-6(8-5)10-2;/h4H,1-2H3;/q-1;+1 |
Clave InChI |
YAJYYCUMWXKUQT-UHFFFAOYSA-N |
SMILES canónico |
[Li+].COC1=NC(=NC=[C-]1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


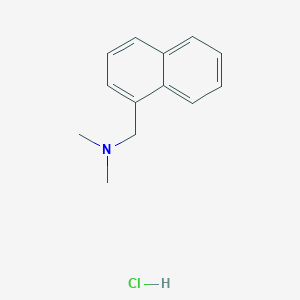
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)
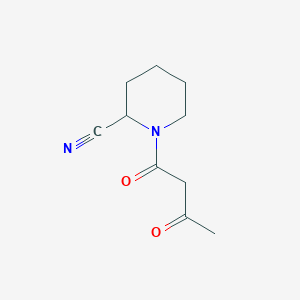


![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)
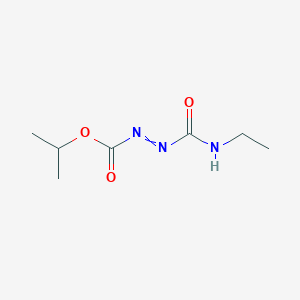
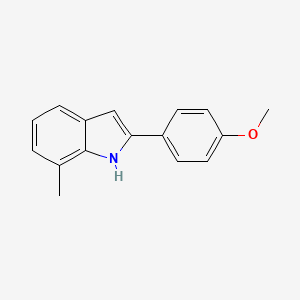
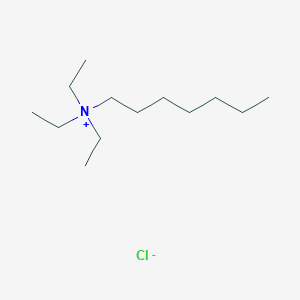
![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14511382.png)
![1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14511390.png)

